molecular formula C23H25F3N4O3 B5048376 (2,6-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone

(2,6-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone

Cat. No.: B5048376
M. Wt: 462.5 g/mol
InChI Key: BUHBYASYCULROT-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core piperazine structure, followed by the introduction of the fluorinated phenyl groups and the nitro group. Common reagents used in these reactions include fluorinating agents, nitro compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

(2,6-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, (2,6-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone is unique due to its specific fluorinated structure and the presence of a piperazine ring. These features may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O3/c1-15-5-7-27(8-6-15)19-14-20(21(30(32)33)13-18(19)26)28-9-11-29(12-10-28)23(31)22-16(24)3-2-4-17(22)25/h2-4,13-15H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHBYASYCULROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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